1,4-Dihydrobenzo[g]phthalazine
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Overview
Description
1,4-Dihydrobenzo[g]phthalazine is a nitrogen-containing heterocyclic compound. It is a derivative of phthalazine, which is known for its diverse biological and pharmacological activities. The structure of this compound consists of a fused benzene and pyridazine ring, making it a unique and valuable compound in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydrobenzo[g]phthalazine can be synthesized through several methods. One common approach involves the condensation reaction of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol . Another method includes the lithiation and formylation of substituted 2-bromobenzaldehyde acetals, followed by deprotection and condensative cyclization with hydrazine . These methods yield the compound in good overall yields, typically ranging from 40% to 70% .
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydrobenzo[g]phthalazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized with alkaline potassium permanganate to yield pyridazine dicarboxylic acid . It can also undergo reduction reactions with zinc and hydrochloric acid to form orthoxylylene diamine .
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate
Reduction: Zinc and hydrochloric acid
Substitution: Various electrophiles and nucleophiles under appropriate conditions
Major Products
The major products formed from these reactions include pyridazine dicarboxylic acid and orthoxylylene diamine .
Scientific Research Applications
1,4-Dihydrobenzo[g]phthalazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dihydrobenzo[g]phthalazine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), leading to the suppression of angiogenesis in cancer cells . The compound’s structure allows it to bind effectively to the active site of VEGFR-2, thereby blocking its activity and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
1,4-Dihydrobenzo[g]phthalazine can be compared with other similar compounds, such as phthalazine-1,4-dione derivatives and N-aminophthalimides . These compounds share structural similarities but differ in their chemical properties and biological activities. For instance, phthalazine-1,4-dione derivatives are known for their anticonvulsant activity, while N-aminophthalimides exhibit different polarity and tautomerization behavior .
List of Similar Compounds
- Phthalazine-1,4-dione derivatives
- N-aminophthalimides
- 2,3-benzodiazepines
This compound stands out due to its unique combination of chemical stability and biological activity, making it a valuable compound for various scientific applications.
Properties
CAS No. |
61866-14-6 |
---|---|
Molecular Formula |
C12H10N2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1,4-dihydrobenzo[g]phthalazine |
InChI |
InChI=1S/C12H10N2/c1-2-4-10-6-12-8-14-13-7-11(12)5-9(10)3-1/h1-6H,7-8H2 |
InChI Key |
XPAXKSWVXZKCPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=CC=CC=C3C=C2CN=N1 |
Origin of Product |
United States |
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